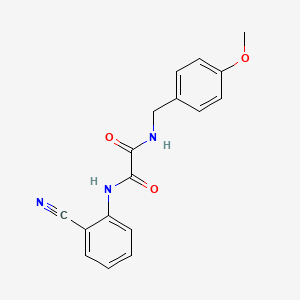

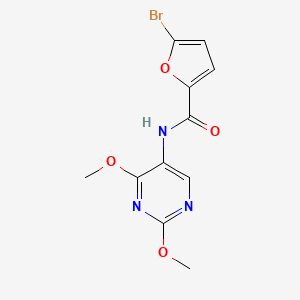

N1-(2-cyanophenyl)-N2-(4-methoxybenzyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

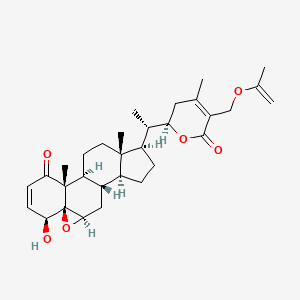

N1-(2-cyanophenyl)-N2-(4-methoxybenzyl)oxalamide, commonly known as OXA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. OXA is a member of the oxalamide family and has been found to exhibit a range of biochemical and physiological effects that make it a promising candidate for further investigation.

Scientific Research Applications

Light-Sensitive Polymers

- A study by Sobolčiak et al. (2013) discusses the synthesis of a cationic polymer that can transform into a zwitterionic form upon exposure to light. This feature is used for DNA condensation and release, as well as switching antibacterial activity to a non-toxic character, demonstrating potential in biomedical applications (Sobolčiak et al., 2013).

Intramolecular Hydrogen Bonding

- Research by Martínez-Martínez et al. (1998) investigates the structural aspects of oxamides, including N1-(2-cyanophenyl)-N2-(4-methoxybenzyl)oxalamide, focusing on intramolecular three-center hydrogen bonding. This study provides insights into the molecular structure and stability of these compounds (Martínez-Martínez et al., 1998).

Synthetic Methodologies

- Mamedov et al. (2016) describe a novel synthetic approach for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, showcasing a methodology applicable to the synthesis of N-(2-carboxyphenyl)aryloxalmonoamides, which are valuable in chemical research (Mamedov et al., 2016).

Corrosion Inhibition

- Heydari et al. (2018) explored the use of Schiff bases containing N1-(2-cyanophenyl)-N2-(4-methoxybenzyl)oxalamide and related structures as corrosion inhibitors for mild steel, demonstrating their effectiveness in acidic solutions (Heydari et al., 2018).

Photo-crosslinkable Polymers

- Murugavel et al. (1997) synthesized polyphosphoramide esters containing photo-sensitive groups, demonstrating the potential for photo-crosslinkable polymers in various applications (Murugavel et al., 1997).

Liquid Crystals

- Kneppe et al. (1982) investigated the rotational viscosity of nematic liquid crystals, which included compounds related to N1-(2-cyanophenyl)-N2-(4-methoxybenzyl)oxalamide. This research contributes to our understanding of liquid crystal displays and other technologies (Kneppe et al., 1982).

properties

IUPAC Name |

N'-(2-cyanophenyl)-N-[(4-methoxyphenyl)methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3/c1-23-14-8-6-12(7-9-14)11-19-16(21)17(22)20-15-5-3-2-4-13(15)10-18/h2-9H,11H2,1H3,(H,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYVYSCUIZOFFLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC=CC=C2C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-cyanophenyl)-N2-(4-methoxybenzyl)oxalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[1-[5-fluoro-2-(4-hydroxypiperidin-1-yl)phenyl]ethyl]acetamide](/img/structure/B2689315.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(2-oxopiperidin-3-yl)propanamide](/img/structure/B2689316.png)

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-4-fluoro-3-methylbenzenesulfonamide](/img/structure/B2689318.png)

![N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3,4-dimethylbenzamide](/img/structure/B2689319.png)

![2-(1,3-dioxoisoindolin-2-yl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2689322.png)